molecular formula C14H21NO B12101002 (1-Methoxy-4-phenylcyclohexyl)methanamine

(1-Methoxy-4-phenylcyclohexyl)methanamine

Cat. No.: B12101002
M. Wt: 219.32 g/mol
InChI Key: QTAFPTDZNGIUAJ-UHFFFAOYSA-N
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Description

(1-Methoxy-4-phenylcyclohexyl)methanamine is a chemical compound with the molecular formula C14H21NO It is known for its unique structure, which includes a methoxy group, a phenyl group, and a cyclohexyl group attached to a methanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-4-phenylcyclohexyl)methanamine typically involves multiple steps. One common method includes the Friedel-Crafts acylation of cyclohexanone followed by a series of reactions to introduce the methoxy and phenyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Methoxy-4-phenylcyclohexyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

(1-Methoxy-4-phenylcyclohexyl)methanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on neurotransmitter systems.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (1-Methoxy-4-phenylcyclohexyl)methanamine involves its interaction with specific molecular targets and pathways. It is believed to act as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) receptor, leading to the modulation of neurotransmitter release and reabsorption. This interaction affects the levels of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Methoxy-4-phenylcyclohexyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H21NO

Molecular Weight

219.32 g/mol

IUPAC Name

(1-methoxy-4-phenylcyclohexyl)methanamine

InChI

InChI=1S/C14H21NO/c1-16-14(11-15)9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-11,15H2,1H3

InChI Key

QTAFPTDZNGIUAJ-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(CC1)C2=CC=CC=C2)CN

Origin of Product

United States

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